3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C6H5F5O2. This compound is characterized by its high fluorine content, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.
Scientific Research Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound is employed in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3,3-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
3,3-Difluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
3,3-Difluoro-1-(trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific ring structure and high fluorine content, which confer distinct chemical and physical properties compared to its similar compounds.
Biological Activity
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, with the CAS Number 2167095-52-3, is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H5F5O2
- Molecular Weight : 204.1 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 97% purity .
Synthesis Methods
The synthesis of this compound generally involves the fluorination of cyclobutane derivatives. Common methods include:
- Fluorination Reactions :
-
Industrial Production :
- Large-scale production utilizes specialized equipment to handle reactive fluorinating agents safely .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which is critical in drug design and development.
- Receptor Interaction : It can modulate receptor activity, impacting various biochemical pathways .
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds containing trifluoromethyl groups, including:
-
Inhibition Studies :
- Research indicates that trifluoromethyl-containing compounds often exhibit enhanced potency in inhibiting biological targets compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been shown to increase the inhibitory effect on serotonin uptake by six-fold .
- Drug Development Applications :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C6H5F5O2 | Enzyme inhibition |
3,3-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid | C6H5F5O2 | Antiviral properties |
3,3-Difluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid | C6H5F5O2 | Potential anti-cancer activity |
Properties
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c7-5(8)1-4(2-5,3(12)13)6(9,10)11/h1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJVVNYGUMTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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